4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine
Overview
Description
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is an organic compound that features a morpholine ring attached to a phenethyl group, which is further connected to a boronic ester. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are fundamental in many biochemical pathways and processes .
Pharmacokinetics
The compound is a solid at room temperature and is stable under normal conditions . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used in the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature and should be stored in an inert gas . It should also avoid contact with strong oxidizing agents and acids to prevent hazardous reactions . The compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can also be influenced by the choice of catalyst and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the phenylboronic ester reacts with ethylene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Morpholine Ring: The final step involves the reaction of the phenethylboronic ester with morpholine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, with alkyl halides or sulfonates.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide, sodium perborate, or other peroxides.
Substitution: Alkyl halides, sulfonates, and bases like sodium hydride or potassium carbonate.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
N-Substituted Morpholines: From nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the morpholine and phenethyl groups, making it less versatile in certain synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the morpholine ring, which affects its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group, making it more prone to oxidation.
Uniqueness
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is unique due to its combination of a boronic ester, phenethyl group, and morpholine ring. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-15(6-8-16)9-10-20-11-13-21-14-12-20/h5-8H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUDBLEQZQAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403317 | |
Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-81-0 | |
Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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